molecular formula C13H16N8 B6765281 N-[1-(1-cyclopropylethyl)-5-methylpyrazol-3-yl]tetrazolo[1,5-b]pyridazin-6-amine

N-[1-(1-cyclopropylethyl)-5-methylpyrazol-3-yl]tetrazolo[1,5-b]pyridazin-6-amine

Cat. No.: B6765281
M. Wt: 284.32 g/mol
InChI Key: DAEYTCQZCUAWLW-UHFFFAOYSA-N
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Description

N-[1-(1-cyclopropylethyl)-5-methylpyrazol-3-yl]tetrazolo[1,5-b]pyridazin-6-amine is a complex organic compound with a unique structure that combines a pyrazole ring, a tetrazole ring, and a pyridazine ring

Properties

IUPAC Name

N-[1-(1-cyclopropylethyl)-5-methylpyrazol-3-yl]tetrazolo[1,5-b]pyridazin-6-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N8/c1-8-7-12(16-20(8)9(2)10-3-4-10)14-11-5-6-13-15-18-19-21(13)17-11/h5-7,9-10H,3-4H2,1-2H3,(H,14,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAEYTCQZCUAWLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C(C)C2CC2)NC3=NN4C(=NN=N4)C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(1-cyclopropylethyl)-5-methylpyrazol-3-yl]tetrazolo[1,5-b]pyridazin-6-amine typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.

    Cyclization to form the tetrazole ring: This step involves the reaction of the pyrazole derivative with sodium azide and a suitable electrophile, such as an alkyl halide.

    Formation of the pyridazine ring: This can be accomplished through a condensation reaction involving the tetrazole derivative and a suitable dicarbonyl compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-[1-(1-cyclopropylethyl)-5-methylpyrazol-3-yl]tetrazolo[1,5-b]pyridazin-6-amine can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst or other reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the positions adjacent to the nitrogen atoms in the rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydride or potassium carbonate.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of alkylated or acylated derivatives.

Scientific Research Applications

N-[1-(1-cyclopropylethyl)-5-methylpyrazol-3-yl]tetrazolo[1,5-b]pyridazin-6-amine has several scientific research applications:

    Medicinal Chemistry: It is being investigated for its potential as a therapeutic agent due to its unique structure and biological activity.

    Material Science: The compound’s stability and electronic properties make it a candidate for use in organic electronics and as a building block for advanced materials.

    Biology: It is studied for its interactions with biological macromolecules, which could lead to the development of new biochemical tools or drugs.

    Industry: The compound’s reactivity and stability make it useful in various industrial processes, including catalysis and the synthesis of complex organic molecules.

Mechanism of Action

The mechanism of action of N-[1-(1-cyclopropylethyl)-5-methylpyrazol-3-yl]tetrazolo[1,5-b]pyridazin-6-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    N-[1-(1-cyclopropylethyl)-5-methylpyrazol-3-yl]tetrazolo[1,5-b]pyridazin-6-amine: can be compared with other compounds that have similar ring structures, such as:

Uniqueness

    Structural Uniqueness: The combination of a cyclopropyl group, a pyrazole ring, a tetrazole ring, and a pyridazine ring in a single molecule is unique and contributes to the compound’s distinct chemical and biological properties.

    Reactivity: The presence of multiple nitrogen atoms and the specific arrangement of rings make this compound highly reactive and versatile in various chemical reactions.

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